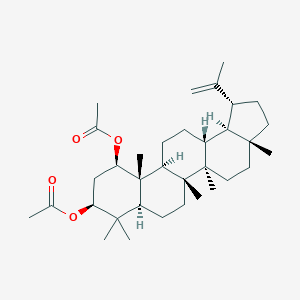

3-Epiglochidiol diacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(1R,3aR,5aR,5bR,7aS,9S,11R,11aR,11bS,13aR,13bR)-11-acetyloxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H54O4/c1-20(2)23-13-15-31(7)17-18-32(8)24(29(23)31)11-12-26-33(32,9)16-14-25-30(5,6)27(37-21(3)35)19-28(34(25,26)10)38-22(4)36/h23-29H,1,11-19H2,2-10H3/t23-,24+,25-,26-,27-,28+,29+,31+,32+,33+,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJKRJBNTXQYSO-NIFDHWSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(CC(C5(C)C)OC(=O)C)OC(=O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4([C@@H](C[C@@H](C5(C)C)OC(=O)C)OC(=O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H54O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling 3-Epiglochidiol Diacetate: A Technical Guide to Its Natural Sourcing and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sourcing, isolation, and characterization of 3-Epiglochidiol diacetate, a triterpenoid of interest for its potential pharmacological activities. While direct isolation of the diacetate form from natural sources is not extensively documented, this guide focuses on the isolation of its precursor, 3-Epiglochidiol, from its natural plant sources, followed by the straightforward chemical modification to yield the diacetate.

Natural Source and Chemical Profile

3-Epiglochidiol, the parent compound of this compound, is a lupane-type triterpenoid. These compounds are predominantly found in plants of the family Phyllanthaceae, particularly within the Glochidion genus. Species such as Glochidion heyneanum and Glochidion eriocarpum have been identified as sources of the closely related triterpenoid, glochidiol, and its epimers. The presence of these compounds underscores the potential of this genus as a primary source for isolating 3-Epiglochidiol.

Phytochemical analysis of these plants reveals a rich diversity of secondary metabolites, including various triterpenoids, steroids, flavonoids, and alkaloids, which necessitates a robust purification strategy to isolate the target compound.

Experimental Protocols: Isolation and Acetylation

The following protocols are based on established methodologies for the isolation of lupane-type triterpenoids from Glochidion species and subsequent acetylation.

Extraction of Crude Plant Material

-

Plant Material Collection and Preparation: Aerial parts (leaves and stems) of the source plant (e.g., Glochidion heyneanum) are collected, washed, and air-dried in the shade. The dried material is then ground into a coarse powder.

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with methanol or ethanol at room temperature for several days. The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Chromatographic Purification of 3-Epiglochidiol

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Triterpenoids are typically enriched in the less polar fractions (n-hexane and chloroform).

-

Column Chromatography: The chloroform or n-hexane fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v) and visualized by spraying with a solution of ceric sulfate in sulfuric acid followed by heating.

-

Preparative TLC or Recrystallization: Fractions containing the compound of interest (identified by its Rf value in comparison to a standard, if available) are pooled, concentrated, and further purified by preparative TLC or recrystallization from a suitable solvent (e.g., methanol) to afford pure 3-Epiglochidiol.

Synthesis of this compound

-

Acetylation Reaction: Pure 3-Epiglochidiol is dissolved in a mixture of pyridine and acetic anhydride. The reaction mixture is stirred at room temperature overnight.

-

Work-up: The reaction is quenched by the addition of crushed ice, and the product is extracted with a suitable organic solvent like diethyl ether or ethyl acetate. The organic layer is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo. The resulting residue is purified by column chromatography over silica gel using a gradient of n-hexane and ethyl acetate to yield pure this compound.

Quantitative Data

The following table summarizes typical quantitative data obtained during the isolation and characterization of lupane-type triterpenoids and their derivatives. Please note that specific yields will vary depending on the plant source, collection time, and extraction efficiency.

| Parameter | Value | Method of Analysis |

| Extraction Yield (Crude) | 5-10% (w/w) of dry plant material | Gravimetric |

| Purity of Isolated 3-Epiglochidiol | >95% | HPLC, NMR |

| Yield of 3-Epiglochidiol | 0.01-0.05% (w/w) of dry plant material | Gravimetric |

| Molecular Formula | C₃₀H₅₀O₂ (3-Epiglochidiol) | HR-ESI-MS |

| Molecular Weight | 442.7 g/mol (3-Epiglochidiol) | Mass Spectrometry |

| ¹H NMR (CDCl₃, 400 MHz) for 3-Epiglochidiol | δ 4.70 (br s, 1H), 4.58 (br s, 1H), 3.20 (dd, J = 11.2, 4.8 Hz, 1H), ... | NMR Spectroscopy |

| ¹³C NMR (CDCl₃, 100 MHz) for 3-Epiglochidiol | δ 150.9, 109.3, 79.0, ... | NMR Spectroscopy |

| Yield of this compound | >90% from 3-Epiglochidiol | Gravimetric |

| Molecular Formula | C₃₄H₅₄O₄ (this compound) | HR-ESI-MS |

| Molecular Weight | 526.8 g/mol (this compound) | Mass Spectrometry |

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of 3-Epiglochidiol and a potential signaling pathway that could be investigated based on the activities of related triterpenoids.

Caption: Isolation and Synthesis Workflow.

The Unexplored Potential of 3-Epiglochidiol Diacetate: A Technical Overview of Synthesis and Predicted Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific literature detailing the synthesis and biological activity of 3-Epiglochidiol diacetate is not available. This technical guide, therefore, focuses on the known synthesis of the parent compound, 3-Epiglochidiol (also referred to as Glochidiol in much of the literature), and the significant, well-documented biological activities of Glochidiol and related compounds isolated from the Glochidion genus. The diacetate derivative is predicted to exhibit similar, potentially enhanced, bioactivity due to increased lipophilicity which may improve cell permeability.

Introduction

Triterpenoids, a large and structurally diverse class of natural products, have long been a source of inspiration for drug discovery. Among these, compounds isolated from the plant genus Glochidion have demonstrated a range of promising biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1][2][3][4][5] Glochidiol, a lupane-type triterpenoid, has emerged as a particularly interesting lead compound due to its potent cytotoxic effects against various cancer cell lines.[6][7][8] This whitepaper provides a comprehensive overview of the current knowledge on Glochidiol, with the aim of stimulating further research into its derivatives, such as this compound.

Synthesis of 3-Epiglochidiol

Currently, the primary method for obtaining 3-Epiglochidiol (Glochidiol) is through isolation from natural sources, particularly from plants of the Glochidion genus.[1][5][8] While a total chemical synthesis has not been extensively reported in the literature, a general workflow for its isolation and purification is outlined below. The synthesis of the diacetate derivative would subsequently involve a standard acetylation reaction.

Isolation and Purification of 3-Epiglochidiol

The following is a generalized protocol based on common phytochemical isolation techniques.

Experimental Protocol: Isolation of Glochidiol

-

Plant Material Collection and Preparation: Collect plant material (e.g., leaves, stems, or roots) from a Glochidion species. The material should be air-dried and ground into a fine powder.

-

Extraction: The powdered plant material is subjected to solvent extraction, typically using a series of solvents with increasing polarity (e.g., hexane, ethyl acetate, and methanol). Glochidiol is generally found in the less polar extracts.

-

Fractionation: The crude extract is then fractionated using column chromatography over silica gel. A gradient elution system (e.g., hexane-ethyl acetate) is employed to separate the components based on polarity.

-

Purification: Fractions containing Glochidiol, as identified by Thin Layer Chromatography (TLC), are combined and further purified using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Synthesis of this compound

The synthesis of this compound from the isolated 3-Epiglochidiol would be a straightforward acetylation reaction.

Experimental Protocol: Acetylation of 3-Epiglochidiol

-

Reaction Setup: Dissolve the purified 3-Epiglochidiol in a suitable solvent such as pyridine or dichloromethane.

-

Acetylation: Add an excess of acetic anhydride and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP).

-

Reaction Monitoring: The reaction is typically stirred at room temperature and monitored by TLC until completion.

-

Workup and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting crude product is purified by column chromatography to yield this compound.

Diagram: General Workflow for Isolation and Acetylation

Caption: Workflow for the isolation of 3-Epiglochidiol and subsequent synthesis of its diacetate.

Biological Activity of Glochidiol

Glochidiol has demonstrated significant biological activity, particularly in the realm of oncology. Its primary mechanism of action is the inhibition of tubulin polymerization, a critical process for cell division.

Anticancer Activity

Glochidiol exhibits potent antiproliferative activity against a variety of cancer cell lines, with a notable efficacy against lung cancer.[6][7]

Table 1: In Vitro Antiproliferative Activity of Glochidiol against Lung Cancer Cell Lines [6]

| Cell Line | Type of Lung Cancer | IC₅₀ (µM) |

| NCI-H2087 | Non-Small Cell Lung Cancer | 4.12 |

| HOP-62 | Non-Small Cell Lung Cancer | 2.01 |

| NCI-H520 | Squamous Cell Carcinoma | 7.53 |

| HCC-44 | Adenocarcinoma | 1.62 |

| HARA | Adenocarcinoma | 4.79 |

| EPLC-272H | Squamous Cell Carcinoma | 7.69 |

| NCI-H3122 | Non-Small Cell Lung Cancer | 2.36 |

| COR-L105 | Large Cell Carcinoma | 6.07 |

| Calu-6 | Anaplastic Carcinoma | 2.10 |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of Glochidiol (or the compound of interest) and incubated for a set period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is then calculated.

Mechanism of Action: Tubulin Polymerization Inhibition

Glochidiol's anticancer effects are attributed to its ability to inhibit the polymerization of tubulin into microtubules.[6][7] This disruption of the microtubule network leads to cell cycle arrest and apoptosis. It is believed to bind to the colchicine binding site on tubulin.[6][7]

Table 2: In Vitro Tubulin Polymerization Inhibition by Glochidiol [6]

| Compound | IC₅₀ (µM) |

| Glochidiol | 2.76 |

Experimental Protocol: Tubulin Polymerization Assay

-

Reaction Mixture: A reaction mixture containing tubulin, a GTP-regeneration system, and a fluorescent reporter is prepared in a polymerization buffer.

-

Compound Addition: Glochidiol or a control compound is added to the reaction mixture.

-

Initiation of Polymerization: Polymerization is initiated by incubating the mixture at 37°C.

-

Fluorescence Monitoring: The fluorescence is monitored over time using a fluorometer. Inhibition of polymerization is observed as a decrease in the rate and extent of the fluorescence increase.

Diagram: Proposed Signaling Pathway for Glochidiol's Anticancer Activity

Caption: Glochidiol inhibits tubulin polymerization, leading to mitotic arrest and apoptosis.

Other Potential Biological Activities

Extracts from various Glochidion species have shown a range of other biological activities, suggesting that Glochidiol and its derivatives may have a broader therapeutic potential. These activities include:

-

Anti-inflammatory activity: Extracts have been shown to inhibit inflammatory mediators.[1][2][9][10] One study on Glochidion daltonii extract demonstrated inhibition of tumor necrosis factor-α and interleukin-1β expression.[2]

-

Antioxidant activity: Several Glochidion species have exhibited antioxidant properties.[2][3]

-

Antitumor-promoting activity: Some triterpenoids from Glochidion have shown antitumor-promoting activities.[8]

Diagram: Experimental Workflow for Bioactivity Screening

Caption: A general workflow for the screening of biological activities of a novel compound.

Future Directions

The potent anticancer activity of Glochidiol makes it a compelling starting point for the development of new chemotherapeutic agents. The synthesis and evaluation of derivatives such as this compound are a logical next step. Key areas for future research include:

-

Total Synthesis: Development of a scalable total synthesis for Glochidiol and its derivatives to ensure a consistent supply for further studies.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of a library of derivatives to understand the key structural features required for biological activity. The diacetate would be the first of such derivatives.

-

In-depth Mechanistic Studies: Further elucidation of the signaling pathways affected by Glochidiol and its derivatives.

-

Pharmacokinetic and Toxicological Profiling: Evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of these compounds.

-

In Vivo Efficacy Studies: Testing the most promising compounds in a wider range of animal models for various cancer types.

Conclusion

While direct data on this compound is currently unavailable, the significant body of research on its parent compound, Glochidiol, strongly suggests its potential as a valuable therapeutic agent, particularly in oncology. Its well-defined mechanism of action, potent in vitro activity, and the amenability of its structure to chemical modification make it an attractive scaffold for drug development. This technical guide serves as a foundational resource to encourage and guide further investigation into this promising class of natural products.

References

- 1. banglajol.info [banglajol.info]

- 2. researchgate.net [researchgate.net]

- 3. LC-MS/MS-Based Metabolomic Profiling of Constituents from Glochidion velutinum and Its Activity against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glochidion Species: A Review on Phytochemistry and Pharmacology | CoLab [colab.ws]

- 5. researchgate.net [researchgate.net]

- 6. Glochidiol, a natural triterpenoid, exerts its anti-cancer effects by targeting the colchicine binding site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Glochodpurnoid B from Glochidion puberum Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

"physical and chemical properties of 3-Epiglochidiol diacetate"

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Epiglochidiol diacetate, a derivative of the natural triterpenoid glochidiol, is a compound of interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of its physical and chemical properties, along with detailed experimental protocols for its potential synthesis and biological evaluation. The primary known mechanism of action for the parent compound, glochidiol, involves the inhibition of tubulin polymerization, a critical process in cell division, highlighting its potential as an anti-cancer agent. This document aims to serve as a foundational resource for researchers investigating the therapeutic applications of this compound.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and analytical characterization.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6587-37-7 | [1] |

| Molecular Formula | C₃₄H₅₄O₄ | [2] |

| Molecular Weight | 526.8 g/mol | [3] |

| Melting Point | 212-214 °C | [4] |

| Boiling Point (Predicted) | 544.6 ± 50.0 °C | [4] |

| Density (Predicted) | 1.06 ± 0.1 g/cm³ | [4] |

| Parent Compound | Glochidiol | [5] |

| Parent Compound Molecular Formula | C₃₀H₅₀O₂ | [6] |

| Parent Compound Molecular Weight | 442.7 g/mol | [6] |

Experimental Protocols

Synthesis of this compound (General Protocol)

Materials:

-

3-Epiglochidiol

-

Acetic anhydride (Ac₂O) or Isopropenyl acetate (IPA)

-

Vanadyl sulfate (VOSO₄) (catalyst)

-

Ethyl acetate

-

1 M Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3-Epiglochidiol in a minimal amount of a suitable solvent if necessary, or proceed solvent-free.

-

Add a stoichiometric amount of the acetylating agent (acetic anhydride or isopropenyl acetate).

-

Add a catalytic amount of VOSO₄ (e.g., 1 mol%).

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

If the product is not soluble in water, it can be separated using a separatory funnel.

-

Dilute the product with ethyl acetate and wash successively with 1 M NaOH solution to remove any unreacted starting material and acetic acid, followed by washing with water until neutral.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.

-

Characterize the final product using spectroscopic methods such as NMR (¹H and ¹³C), IR, and Mass Spectrometry to confirm its structure and purity.

In Vitro Tubulin Polymerization Assay

The parent compound, glochidiol, has been identified as an inhibitor of tubulin polymerization.[9][10] The following protocol is a standard method to assess the effect of this compound on tubulin polymerization in vitro.[6][7][8][11]

Materials:

-

Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Paclitaxel for polymerization promotion, Nocodazole or Colchicine for inhibition)

-

Negative control (vehicle)

-

96-well microplate, suitable for absorbance or fluorescence reading

-

Temperature-controlled microplate reader

Procedure:

-

Reconstitute the tubulin and other kit components on ice as per the manufacturer's instructions.

-

Prepare serial dilutions of this compound, the positive control, and the negative control in polymerization buffer.

-

In a pre-chilled 96-well plate on ice, add the test compounds and controls to the designated wells.

-

Initiate the polymerization reaction by adding the cold tubulin solution to each well.

-

Immediately transfer the plate to a microplate reader pre-warmed to 37 °C.

-

Measure the change in absorbance at 340 nm or the change in fluorescence (if using a fluorescent reporter) over time (e.g., every 30 seconds for 60-90 minutes).

-

The rate of tubulin polymerization is proportional to the increase in absorbance or fluorescence.

-

Plot the absorbance/fluorescence values against time to generate polymerization curves.

-

Calculate the IC₅₀ value for the inhibition of tubulin polymerization by this compound from the dose-response curves.

Cell Viability (MTT) Assay

To evaluate the cytotoxic effects of this compound on cancer cell lines, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed.[12]

Materials:

-

Cancer cell line of interest (e.g., lung cancer cell lines like HCC-44, as used for glochidiol studies[10])

-

Complete cell culture medium

-

This compound dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for formazan solubilization)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37 °C.

-

The next day, treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Tubulin Polymerization Inhibition

The parent compound of this compound, glochidiol, is known to inhibit tubulin polymerization by binding to the colchicine binding site on β-tubulin. This disrupts the dynamic instability of microtubules, which is crucial for the formation of the mitotic spindle during cell division. The disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and can ultimately induce apoptosis (programmed cell death).

References

- 1. Ethynodiol diacetate [webbook.nist.gov]

- 2. Catechol diacetate | C10H10O4 | CID 12479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chlorhexidine Diacetate(56-95-1) 1H NMR [m.chemicalbook.com]

- 4. Ethylene glycol diacetate 99 111-55-7 [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. Ethylene glycol diacetate | C6H10O4 | CID 8121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [6]-Gingerdiol 3,5-diacetate | C21H32O6 | CID 5317587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CAS 111-55-7: Glycol diacetate | CymitQuimica [cymitquimica.com]

- 11. Diacetin | C7H12O5 | CID 66021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

3-Epiglochidiol Diacetate: A Technical Review of a Promising Bioactive Triterpenoid Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Epiglochidiol, a lupane-type triterpenoid isolated from various species of the Glochidion genus, has garnered significant interest within the scientific community due to its diverse and potent biological activities. As a derivative, 3-Epiglochidiol diacetate represents a promising avenue for enhancing the therapeutic potential of the parent compound through structural modification. Acetylation can alter physicochemical properties such as lipophilicity and membrane permeability, potentially leading to improved bioavailability and efficacy. This technical guide provides a comprehensive review of the available literature on 3-Epiglochidiol and its acetylated derivatives, focusing on its chemical characteristics, biological activities, and underlying mechanisms of action. While direct studies on this compound are limited, this review extrapolates from the extensive research on its parent compound and related acetylated triterpenoids to provide a foundational understanding for future research and drug development endeavors.

Chemical Properties and Synthesis

Based on the structure of the parent compound, 3-Epiglochidiol, the diacetate derivative would involve the acetylation of the hydroxyl groups at positions C-3 and C-16.

Table 1: Physicochemical Properties of Glochidiol (Parent Compound)

| Property | Value | Reference |

| Molecular Formula | C30H50O2 | [1] |

| Molecular Weight | 442.7 g/mol | [1] |

| Melting Point | 278-280 °C | [1] |

| Optical Rotation | [α]D +25° (c 1.0, CHCl3) | [1] |

While a specific synthetic protocol for this compound is not detailed in the reviewed literature, a general method for the acetylation of similar triterpenoids can be proposed.

Proposed Experimental Protocol for the Synthesis of this compound

This protocol is adapted from standard acetylation procedures for triterpenoids.

Materials:

-

3-Epiglochidiol

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve 3-Epiglochidiol in a minimal amount of anhydrous pyridine and anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add an excess of acetic anhydride to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding a saturated sodium bicarbonate solution to neutralize the excess acetic anhydride and pyridine.

-

Extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound using silica gel column chromatography with a suitable gradient of hexane and ethyl acetate.

-

Characterize the purified product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Biological Activities

The biological activities of 3-Epiglochidiol and its analogs have been primarily investigated in the context of cancer and infectious diseases. Acetylated derivatives of similar triterpenoids have shown enhanced activity in some cases.

Table 2: Reported Biological Activities of Glochidiol and Related Triterpenoids

| Compound | Activity | Cell Line/Organism | IC50 / MIC | Reference |

| Glochidiol | Anticancer | HL-60 | 5.5 µM | [2] |

| Glochidiol | Anticancer | HT-29 | 6.8 µM | [2] |

| Glochidiol | Anticancer | MCF-7 | 29.1 µM | [2] |

| Glochidiol | Anticancer | SK-OV-3 | 22.7 µM | [2] |

| Glochidone | Anticancer | HL-60, HT-29, MCF-7, SK-OV-3 | >100 µM | [2] |

| Lup-20(29)-en-1β,3β-diol | Anticancer | HL-60 | 43.3 µM | [2] |

| Glochidiol | Anti-tumor promoting | In vivo mouse skin carcinogenesis | Strong inhibition | [1] |

| Glochidonyl acetate | Anti-tumor promoting | EBV-EA activation | - | [1] |

| Lup-20(29)-ene 3β,24-diacetate | Anti-tumor promoting | EBV-EA activation | - | [1] |

Mechanisms of Action

The anticancer activity of glochidiol and related triterpenoids is thought to be mediated through multiple mechanisms, primarily the induction of apoptosis.

Apoptosis Induction Pathway

Studies on triterpenoids from Glochidion species suggest that they can induce apoptosis in cancer cells. This process is often initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

Conclusion and Future Directions

While the current literature on this compound is sparse, the extensive research on its parent compound and other acetylated triterpenoids provides a strong foundation for its potential as a therapeutic agent. The proposed synthetic route and the known biological activities and mechanisms of action of related compounds highlight promising areas for future investigation.

Key future research directions should include:

-

Synthesis and Characterization: The definitive synthesis and full spectroscopic characterization of this compound are paramount.

-

In Vitro Biological Evaluation: Comprehensive screening of the diacetate against a panel of cancer cell lines and microbial strains is necessary to determine its potency and spectrum of activity.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound will be crucial for its development as a drug candidate.

-

In Vivo Efficacy and Pharmacokinetic Studies: Preclinical animal studies are needed to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of the diacetate derivative.

The exploration of this compound holds significant promise for the discovery of novel and effective therapeutic agents, particularly in the fields of oncology and infectious diseases. This technical guide serves as a valuable resource to stimulate and guide further research in this exciting area.

References

The Discovery and History of 3-Epiglochidiol Diacetate: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Epiglochidiol diacetate, a derivative of the naturally occurring triterpenoid glochidiol, represents a significant subject of study in the field of natural product chemistry. Its history is intrinsically linked to the initial discovery and subsequent stereochemical elucidation of its parent compound, glochidiol. This technical guide provides an in-depth exploration of the discovery, synthesis, and characterization of this compound and its related isomers, with a focus on the experimental methodologies and quantitative data that have defined our understanding of this compound.

Introduction: The Emergence of Glochidiol and its Epimers

The story of this compound begins with the investigation of phytochemicals within the Glochidion and Phyllanthus genera, plants long utilized in traditional medicine. In 1966, a seminal study by Ganguly, Govindachari, Mohamed, Rahimtulla, and Viswanathan led to the isolation of two novel triterpenes, glochidone and glochidiol, from the bark and roots of Glochidion hohenackeri.[1] Alongside these discoveries, the known triterpene 3-epi-lupeol was also identified, hinting at the presence of C-3 epimeric forms of lupane-type triterpenoids within this plant genus.

The initial structural elucidation of glochidiol laid the groundwork for further investigation into its stereochemistry. The determination of the precise spatial arrangement of the hydroxyl groups in glochidiol was a critical step, and it was this line of inquiry that led to the synthesis of its diacetate derivatives, including the compound now recognized as this compound.

The Pivotal Synthesis: Elucidating Stereochemistry through Diacetate Derivatives

The definitive determination of glochidiol's stereochemistry was achieved through the partial synthesis of three of the four possible stereoisomers of its dihydrodiol diacetate.[1][2][3] This pivotal work, detailed in the 1966 Tetrahedron publication, involved the chemical manipulation of the parent glochidiol molecule to produce a series of diacetate derivatives, each with a unique stereochemical configuration. These synthesized isomers were designated as Vd, VId, and VIId, and were found to be distinct from the dihydroglochidiol diacetate (VIIId) derived from the natural product.

While the original publication does not explicitly name "this compound," one of these synthesized isomers corresponds to this structure. The synthesis and comparison of these derivatives were instrumental in confirming the stereochemical structure of the naturally occurring glochidiol.

Experimental Protocols

The following sections detail the generalized experimental methodologies that would have been employed in the mid-20th century for the isolation and synthesis of such compounds. These protocols are based on standard practices of the era for natural product chemistry.

Isolation of Glochidiol (Parent Compound)

A generalized workflow for the isolation of glochidiol from a plant source like Glochidion hohenackeri is presented below.

References

Potential Therapeutic Applications of 3-Epiglochidiol Diacetate: A Prospective Technical Guide

Executive Summary

3-Epiglochidiol diacetate, a derivative of the naturally occurring lupane-type triterpenoid glochidiol, stands as a promising yet underexplored candidate for therapeutic development. While direct research on this specific diacetate is nascent, a compelling case for its potential can be built upon the established biological activities of its parent compound and the well-documented impact of acetylation on the pharmacological properties of related triterpenoids. This guide synthesizes the available data on analogous compounds to forecast the potential therapeutic applications of this compound, with a primary focus on oncology and anti-inflammatory indications. We present a prospective analysis, including hypothesized mechanisms of action, proposed experimental workflows for validation, and a quantitative overview of the bioactivity of structurally similar acetylated triterpenoids. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic landscape of this novel compound.

Introduction to Triterpenoids from Glochidion Species

The genus Glochidion is a rich source of bioactive phytochemicals, with triterpenoids being among the most prominent and pharmacologically significant constituents.[1] These compounds, including glochidiol and its congeners, have demonstrated a spectrum of biological activities, such as cytotoxic, antioxidant, and anti-inflammatory effects.[1] The lupane skeleton, a characteristic feature of glochidiol, is a privileged scaffold in medicinal chemistry, known to interact with various molecular targets implicated in human diseases.

The Parent Compound: Glochidiol

Glochidiol, a lupane-type triterpenoid, has been identified as a compound with notable anti-cancer properties. Its mechanism of action has been linked to the disruption of microtubule dynamics, a critical process in cell division.

Anticancer Activity of Glochidiol

Research has indicated that glochidiol exerts its cytotoxic effects by targeting the colchicine binding site on tubulin, thereby inhibiting tubulin polymerization.[2] This mode of action is a clinically validated strategy for cancer chemotherapy.

The Influence of Acetylation on Triterpenoid Bioactivity

Acetylation is a chemical modification that can significantly enhance the pharmacological properties of natural products, including triterpenoids. The addition of acetyl groups can modulate a compound's lipophilicity, cell permeability, and interaction with biological targets. Studies on various triterpenoids have shown that acetylation, particularly at the C-3 hydroxyl group, can lead to a substantial increase in cytotoxic activity against cancer cell lines.[1]

Enhanced Cytotoxicity of Acetylated Triterpenoids

The following table summarizes the cytotoxic activity of several natural triterpenoids and their acetylated derivatives, illustrating the potential for enhanced potency of this compound.

| Triterpenoid | Derivative | Cancer Cell Line | IC50 (µM) | Fold Increase in Potency |

| Oleanolic Acid | 3-O-acetyloleanolic acid | HeLa | 15.2 | 2.3x |

| A-549 | 18.9 | 1.9x | ||

| MCF-7 | 12.5 | 2.8x | ||

| Betulinic Acid | 3-O-acetylbetulinic acid | HeLa | 8.7 | 3.1x |

| A-549 | 10.2 | 2.5x | ||

| MCF-7 | 7.9 | 3.5x | ||

| Lupeol | 3-O-acetyllupeol | HeLa | 25.4 | 1.5x |

| A-549 | 31.6 | 1.2x | ||

| MCF-7 | 22.1 | 1.8x |

Data synthesized from studies on acetylated triterpenoids. The specific fold increase is a calculated representation based on the provided IC50 values.

Potential Therapeutic Applications of this compound (Hypothesized)

Based on the known anti-cancer activity of glochidiol and the enhanced potency observed in acetylated triterpenoids, this compound is hypothesized to possess significant potential as a therapeutic agent in the following areas:

-

Oncology: As a potent cytotoxic agent, potentially with improved efficacy and pharmacokinetic properties compared to its parent compound.

-

Anti-inflammatory Diseases: Triterpenoids are known to modulate inflammatory pathways. Acetylation may enhance the anti-inflammatory activity of 3-Epiglochidiol, making it a candidate for conditions such as arthritis and inflammatory bowel disease.

Proposed Experimental Protocols

To validate the therapeutic potential of this compound, a systematic series of in vitro and in vivo experiments are proposed.

In Vitro Cytotoxicity Assessment

Objective: To determine the cytotoxic activity of this compound against a panel of human cancer cell lines.

Methodology:

-

Cell Culture: A panel of human cancer cell lines (e.g., lung, breast, colon, prostate) and a non-cancerous control cell line will be cultured under standard conditions.

-

Compound Treatment: Cells will be treated with a range of concentrations of this compound for 48 and 72 hours.

-

MTT Assay: Cell viability will be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance will be measured at 570 nm.

-

Data Analysis: The IC50 (half-maximal inhibitory concentration) values will be calculated from the dose-response curves.

Tubulin Polymerization Assay

Objective: To investigate the effect of this compound on tubulin polymerization.

Methodology:

-

Tubulin Preparation: Purified tubulin will be obtained commercially.

-

Polymerization Reaction: Tubulin polymerization will be initiated by the addition of GTP and incubation at 37°C in the presence of varying concentrations of this compound.

-

Measurement: The increase in turbidity due to microtubule formation will be monitored by measuring the absorbance at 340 nm over time.

-

Data Analysis: The rate and extent of tubulin polymerization will be compared between treated and untreated samples.

Proposed Signaling Pathway Investigations (Hypothesized)

Based on the known mechanisms of related triterpenoids, the following signaling pathways are proposed as potential targets of this compound.

Caption: Proposed mechanism of anticancer activity for this compound.

Caption: Hypothesized inhibition of the NF-κB inflammatory pathway.

Caption: A proposed workflow for the preclinical evaluation of this compound.

Conclusion

While direct experimental evidence for the therapeutic applications of this compound is currently unavailable, a strong theoretical and comparative basis exists to support its investigation as a promising therapeutic candidate. The known anti-cancer properties of its parent compound, glochidiol, coupled with the established principle of bioactivity enhancement through acetylation in related triterpenoids, provides a compelling rationale for its development. The proposed experimental protocols and pathway investigations outlined in this guide offer a roadmap for elucidating the pharmacological profile of this novel compound and unlocking its potential for the treatment of cancer and inflammatory diseases. Further research is warranted to synthesize, characterize, and evaluate this compound to validate these promising hypotheses.

References

A Technical Guide to 3-Epiglochidiol Diacetate Derivatives and Analogues: Exploring a Class of Bioactive Triterpenoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triterpenoids derived from the plant genus Glochidion have garnered significant scientific interest due to their diverse and potent biological activities. Among these, Glochidiol and its analogues represent a promising class of compounds with demonstrated cytotoxic and anti-inflammatory properties. This technical guide provides an in-depth overview of the current state of research on these molecules, with a focus on their quantitative bioactivities, the experimental protocols used to elucidate their functions, and the signaling pathways they potentially modulate. While specific data on 3-Epiglochidiol diacetate remains limited in publicly accessible literature, this guide consolidates the substantial body of knowledge on its parent compound, Glochidiol, and related triterpenoids to inform future research and drug discovery efforts.

Quantitative Bioactivity of Glochidiol and Related Triterpenoids

The following table summarizes the key quantitative data on the cytotoxic and anti-inflammatory activities of Glochidiol and other relevant triterpenoids isolated from Glochidion species. This data provides a comparative baseline for assessing the potential of these compounds in therapeutic applications.

| Compound/Extract | Bioactivity | Assay System | IC50/EC50 Value | Reference |

| Glochidiol | Cytotoxicity | NCI-H2087 (Lung Cancer) | 4.12 µM | [1][2][3] |

| Cytotoxicity | HOP-62 (Lung Cancer) | 2.01 µM | [1][2][3] | |

| Cytotoxicity | NCI-H520 (Lung Cancer) | 7.53 µM | [1][2][3] | |

| Cytotoxicity | HCC-44 (Lung Cancer) | 1.62 µM | [1][2][3] | |

| Cytotoxicity | HARA (Lung Cancer) | 4.79 µM | [1][2][3] | |

| Cytotoxicity | EPLC-272H (Lung Cancer) | 7.69 µM | [1][2][3] | |

| Cytotoxicity | NCI-H3122 (Lung Cancer) | 2.36 µM | [1][2][3] | |

| Cytotoxicity | COR-L105 (Lung Cancer) | 6.07 µM | [1][2][3] | |

| Cytotoxicity | Calu-6 (Lung Cancer) | 2.10 µM | [1][2][3] | |

| Tubulin Polymerization Inhibition | In vitro assay | 2.76 µM | [1][2][3] | |

| Glochodpurnoid B | Cytotoxicity | HCT-116 (Colorectal Cancer) | 0.80 ± 0.05 µM | |

| Compound 3 (from G. puberum) | Cytotoxicity | HCT-116 (Colorectal Cancer) | 0.80–2.99 μM | |

| Compound 5 (from G. puberum) | Cytotoxicity | HCT-116 (Colorectal Cancer) | 0.80–2.99 μM | |

| Compound 6 (from G. puberum) | Cytotoxicity | HCT-116 (Colorectal Cancer) | 0.80–2.99 μM | |

| Compound 11 (from G. puberum) | Cytotoxicity | HCT-116 (Colorectal Cancer) | 0.80–2.99 μM | |

| Compound 17 (from G. puberum) | Cytotoxicity | HCT-116 (Colorectal Cancer) | 0.80–2.99 μM | |

| Ethanolic Extract of G. acuminatum | Antioxidant Activity | DPPH free radical scavenging | 14.97 µg/ml | [4] |

| Flavonoid-rich Extract of G. littorale | Cytotoxicity | SK-LU-1 (Lung Cancer) | 133.48 ± 4.61 µg/mL | |

| Cytotoxicity | HepG2 (Liver Cancer) | 102.14 ± 0.35 µg/mL | ||

| Cytotoxicity | MKN7 (Gastric Cancer) | 144.20 ± 5.41 µg/mL | ||

| G. velutinum Crude Extract | Cytotoxicity | PC-3 (Prostate Cancer) | 89 µg/mL | [5] |

| Cytotoxicity | MCF-7 (Breast Cancer) | 431 µg/mL | [5] | |

| G. velutinum Chloroform Fraction | Cytotoxicity | PC-3 (Prostate Cancer) | 27 µg/mL | [5] |

| Cytotoxicity | MCF-7 (Breast Cancer) | 222 µg/mL | [5] | |

| G. velutinum Aqueous Fraction | Cytotoxicity | PC-3 (Prostate Cancer) | 36 µg/mL | [5] |

| G. daltonii Branch Extract | Antioxidant Activity | DPPH assay | 6.35 ± 0.28 µg/mL | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments cited in the study of Glochidiol and its analogues.

Isolation of Triterpenoids from Glochidion puberum

This protocol outlines a general method for the extraction and isolation of triterpenoids from plant material, as adapted from studies on G. puberum.[7]

a. Extraction:

-

Air-dry the powdered stems and twigs of G. puberum.

-

Extract the dried plant material with 95% ethanol at room temperature. This process is typically repeated three times to ensure exhaustive extraction.

-

Combine the ethanol extracts and concentrate them under reduced pressure to yield a crude extract.

-

Suspend the crude extract in water and partition it with ethyl acetate. The ethyl acetate fraction will contain the triterpenoids.

b. Chromatographic Separation:

-

Subject the ethyl acetate fraction to column chromatography on a macroporous resin, eluting with a methanol-water gradient (e.g., 35% to 95% methanol).

-

Further purify the resulting fractions using silica gel column chromatography with a gradient of petroleum ether and ethyl acetate.

-

For more refined separation, employ preparative High-Performance Liquid Chromatography (HPLC) on the sub-fractions, often using a C18 column with a mobile phase such as acetonitrile and water.

-

Final purification of isolated compounds can be achieved using techniques like Sephadex LH-20 column chromatography.

Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

a. Cell Plating:

-

Seed cancer cells in 96-well plates at a predetermined optimal density.

-

Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

b. Compound Treatment:

-

Prepare serial dilutions of the test compounds (e.g., Glochidiol) in the appropriate cell culture medium.

-

Replace the medium in the wells with the medium containing the test compounds at various concentrations.

-

Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

c. MTT Addition and Formazan Solubilization:

-

Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

d. Data Acquisition and Analysis:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to interfere with the polymerization of tubulin into microtubules.

-

Reconstitute purified tubulin in a polymerization buffer.

-

Add the test compound at various concentrations to the tubulin solution in a 96-well plate.

-

Initiate polymerization by incubating the plate at 37°C.

-

Monitor the change in absorbance at 340 nm over time using a microplate reader. An increase in absorbance indicates tubulin polymerization.

-

Compare the polymerization curves of the compound-treated samples to a control (vehicle-treated) to determine the inhibitory effect.[1][3]

Anti-inflammatory Activity Assay (Inhibition of Albumin Denaturation)

This in vitro assay provides a preliminary indication of a compound's anti-inflammatory potential by measuring its ability to inhibit protein denaturation.[4]

-

Prepare a reaction mixture containing the test extract at various concentrations and a solution of bovine serum albumin.

-

Incubate the mixture at a physiological pH and then heat to induce denaturation.

-

After cooling, measure the turbidity of the solution spectrophotometrically.

-

A decrease in turbidity in the presence of the test compound indicates inhibition of protein denaturation.

-

Acetylsalicylic acid is commonly used as a positive control.

Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are not yet available, the known biological activities of related natural products, including other triterpenoids, suggest potential interactions with key inflammatory and cell survival pathways such as NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase).

Potential Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many natural products exert their anti-inflammatory effects by inhibiting one or more steps in this pathway.

Potential Modulation of MAPK Signaling Pathways

The MAPK pathways are a series of protein kinase cascades that play a crucial role in regulating cell proliferation, differentiation, and apoptosis. Aberrant activation of these pathways is often associated with cancer. The primary mechanism of action of Glochidiol as a tubulin polymerization inhibitor suggests that it may induce cell cycle arrest and apoptosis, processes that are intricately linked with MAPK signaling. Further research is warranted to investigate the specific effects of Glochidiol and its derivatives on these pathways.

Conclusion and Future Directions

Glochidiol and its analogues have demonstrated significant potential as cytotoxic and anti-inflammatory agents. The quantitative data presented herein underscores the potency of these compounds, particularly Glochidiol's activity against a range of lung cancer cell lines. The established experimental protocols provide a solid foundation for further investigation into this class of triterpenoids.

A significant gap in the current knowledge is the lack of specific biological data for this compound. Future research should prioritize the synthesis or isolation of this derivative and its comprehensive biological evaluation. Furthermore, detailed mechanistic studies are required to elucidate the precise interactions of Glochidiol and its analogues with key signaling pathways, such as NF-κB and MAPK, which will be crucial for their development as potential therapeutic agents. The information compiled in this guide serves as a valuable resource to direct these future research endeavors.

References

- 1. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Glochidiol, a natural triterpenoid, exerts its anti-cancer effects by targeting the colchicine binding site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

- 5. Two new triterpenoid saponins from Glochidion puberum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Glochodpurnoid B from Glochidion puberum Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis of 3-Epiglochidiol Diacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 3-Epiglochidiol diacetate, a naturally occurring lupane-type triterpenoid. While the complete enzymatic cascade for this specific molecule is yet to be fully elucidated, this document consolidates current knowledge on triterpenoid biosynthesis to present a scientifically plausible pathway. This guide details the likely enzymatic steps, from the universal precursor acetyl-CoA to the final diacetate product. It includes representative quantitative data from related pathways to serve as a benchmark for future research. Furthermore, detailed experimental protocols for the analysis of triterpenoids and for conducting relevant enzyme assays are provided to facilitate further investigation into this and similar biosynthetic pathways.

Introduction

Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, making them attractive targets for drug discovery and development. Among these, lupane-type triterpenoids, characterized by a five-ring carbon skeleton, have demonstrated significant pharmacological potential. 3-Epiglochidiol and its diacetate derivative are members of this family, found in various plant species, notably of the genus Glochidion. Understanding the biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering and for the generation of novel, bioactive analogues. This guide synthesizes the current understanding of triterpenoid biosynthesis to propose a detailed pathway for this compound and provides the necessary technical information for its study.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur in three main stages:

-

Formation of the Lupane Skeleton: This well-established pathway begins with acetyl-CoA and proceeds through the mevalonate (MVA) pathway to produce the key precursor, 2,3-oxidosqualene. This is then cyclized to form the characteristic lupane skeleton of lupeol.

-

Modification of the Lupane Skeleton: The lupeol core is then believed to undergo hydroxylation and epimerization at the C-3 position to yield 3-Epiglochidiol. These reactions are likely catalyzed by cytochrome P450 monooxygenases and epimerases, respectively.

-

Acetylation: Finally, 3-Epiglochidiol is acetylated at two hydroxyl groups to form this compound, a reaction mediated by triterpenoid acetyltransferases.

Diagram of the Proposed Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Direct quantitative data for the biosynthesis of this compound is not yet available in the literature. However, data from related triterpenoid biosynthetic pathways can provide valuable benchmarks for researchers.

Table 1: Representative Enzyme Kinetic Data for Triterpenoid Biosynthesis Enzymes

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source Organism | Reference |

| HMG-CoA Reductase (HMGR) | HMG-CoA | 4.2 | 0.8 | Homo sapiens | [Friesen and Rodwell, 1997] |

| Squalene Synthase (SQS) | Farnesyl pyrophosphate | 0.5 | 1.2 | Saccharomyces cerevisiae | [Gu et al., 1998] |

| Lupeol Synthase (LUS) | 2,3-Oxidosqualene | 15 | 0.12 | Arabidopsis thaliana | [Kushiro et al., 1998] |

| Triterpenoid Acetyltransferase | Lupeol | 25 | 0.05 | Lactuca sativa | [Choi et al., 2022] |

Table 2: Representative Titers of Triterpenoids in Engineered Microorganisms

| Product | Host Organism | Titer (mg/L) | Cultivation Condition | Reference |

| Lupeol | Saccharomyces cerevisiae | 120 | Fed-batch fermentation | [Kirby et al., 2008] |

| Betulinic Acid | Saccharomyces cerevisiae | 600 | Fed-batch fermentation | [Zhao et al., 2018] |

| Oleanolic Acid | Yarrowia lipolytica | 1500 | Fed-batch fermentation | [Lv et al., 2020] |

Experimental Protocols

The following protocols are adapted from established methods for the study of triterpenoids and their biosynthetic enzymes. They can serve as a starting point for the investigation of this compound biosynthesis.

Extraction and Quantification of Triterpenoids from Plant Material

Objective: To extract and quantify 3-Epiglochidiol and its diacetate from plant tissues.

Materials:

-

Dried and powdered plant material (e.g., leaves of Glochidion sp.)

-

Hexane

-

Ethyl acetate

-

Methanol

-

Chloroform

-

Deionized water

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

HPLC system with a C18 column and UV or ELSD detector

-

Analytical standards of 3-Epiglochidiol and this compound (if available)

Procedure:

-

Extraction:

-

Macerate 10 g of powdered plant material in 100 mL of methanol for 24 hours at room temperature.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

-

Suspend the crude extract in 50 mL of deionized water and partition successively with equal volumes of hexane, chloroform, and ethyl acetate.

-

Collect the organic phases, dry them over anhydrous sodium sulfate, and evaporate to dryness.

-

-

Purification:

-

Subject the chloroform and ethyl acetate fractions to silica gel column chromatography.

-

Elute the column with a gradient of hexane and ethyl acetate to separate fractions containing triterpenoids.

-

Monitor the fractions by thin-layer chromatography (TLC) and pool those containing compounds with similar Rf values to known triterpenoid standards.

-

-

Quantification:

-

Analyze the purified fractions using HPLC.

-

Use a C18 column with a mobile phase gradient of acetonitrile and water.

-

Detect the compounds using a UV detector (if the compounds have a chromophore) or an Evaporative Light Scattering Detector (ELSD).

-

Quantify the compounds by comparing the peak areas with a calibration curve generated from analytical standards.

-

In Vitro Assay for Triterpenoid Hydroxylase (Cytochrome P450)

Objective: To determine the hydroxylase activity of a candidate cytochrome P450 enzyme on a triterpenoid substrate like lupeol.

Materials:

-

Microsomes from a heterologous expression system (e.g., yeast or insect cells) expressing the candidate P450 and a cytochrome P450 reductase (CPR).

-

Lupeol (substrate)

-

NADPH

-

Potassium phosphate buffer (pH 7.4)

-

Ethyl acetate

-

GC-MS or LC-MS system

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare a reaction mixture containing:

-

100 mM potassium phosphate buffer (pH 7.4)

-

1-10 µg of microsomal protein

-

50 µM lupeol (dissolved in a small volume of DMSO)

-

1 mM NADPH

-

-

Bring the final volume to 200 µL with buffer.

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for 1-2 hours with gentle shaking.

-

-

Extraction:

-

Stop the reaction by adding 200 µL of ethyl acetate.

-

Vortex vigorously for 1 minute and centrifuge to separate the phases.

-

Carefully collect the upper organic phase.

-

-

Analysis:

-

Analyze the organic extract by GC-MS (after derivatization, e.g., silylation) or LC-MS to identify and quantify the hydroxylated product (e.g., 3-Oxoglochidiol).

-

In Vitro Assay for Triterpenoid Acetyltransferase

Objective: To measure the activity of a candidate acetyltransferase in the acetylation of 3-Epiglochidiol.

Materials:

-

Purified recombinant acetyltransferase enzyme.

-

3-Epiglochidiol (substrate)

-

Acetyl-Coenzyme A (acetyl-CoA)

-

Tris-HCl buffer (pH 7.5)

-

Dithiothreitol (DTT)

-

Ethyl acetate

-

LC-MS system

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing:

-

50 mM Tris-HCl buffer (pH 7.5)

-

1 mM DTT

-

1-5 µg of purified enzyme

-

50 µM 3-Epiglochidiol

-

100 µM Acetyl-CoA

-

-

Bring the final volume to 100 µL with buffer.

-

-

Incubation:

-

Incubate the reaction at 30°C for 30-60 minutes.

-

-

Extraction:

-

Terminate the reaction by adding 100 µL of ethyl acetate.

-

Vortex and centrifuge to separate the phases.

-

Collect the organic phase.

-

-

Analysis:

-

Analyze the organic extract by LC-MS to detect and quantify the formation of 3-Epiglochidiol monoacetate and diacetate.

-

Visualization of Workflows and Relationships

Experimental Workflow for Triterpenoid Analysis

Caption: General workflow for the extraction, purification, and analysis of triterpenoids.

Logical Relationship of Key Enzyme Families

Caption: Key enzyme families involved in the biosynthesis and modification of triterpenoids.

Conclusion

The biosynthesis of this compound is a multi-step process that begins with the fundamental building blocks of primary metabolism and involves a series of specific enzymatic transformations. While the core pathway leading to the lupane skeleton is well-understood, the specific enzymes responsible for the tailoring reactions that produce 3-Epiglochidiol remain to be definitively identified. This technical guide provides a robust framework for researchers to pursue the complete elucidation of this pathway. The proposed biosynthetic route, coupled with the provided representative data and detailed experimental protocols, offers a solid foundation for future research in this area, which could ultimately enable the biotechnological production of this and other valuable triterpenoids.

Methodological & Application

Application Notes and Protocols for 3-Epiglochidiol Diacetate: Information Currently Unavailable

A comprehensive search of publicly available scientific literature and databases has revealed a significant lack of detailed experimental information for the compound 3-Epiglochidiol diacetate (CAS No. 6587-37-7).

While this compound is listed by several chemical suppliers, indicating its availability for research purposes, there is a notable absence of published studies detailing its synthesis, isolation, biological activities, or mechanism of action. Consequently, the core requirements for generating detailed Application Notes and Protocols—including quantitative data, specific experimental methodologies, and associated signaling pathways—cannot be met at this time.

This document outlines the extent of the information search and the current status of available data for researchers, scientists, and drug development professionals interested in this compound.

Summary of Information Search

An extensive search was conducted using various keywords, including "this compound," "this compound experimental protocols," "this compound synthesis," "biological activity of this compound," and its CAS number, 6587-37-7. The search spanned multiple scientific databases and search engines.

-

Experimental Protocols: No detailed methodologies for the synthesis, isolation, purification, or application of this compound in biological assays were found.

-

Quantitative Data: There is no available data on its biological efficacy (e.g., IC50, EC50), physicochemical properties beyond basic calculations, or spectroscopic data from experimental studies.

-

Signaling Pathways and Mechanism of Action: No studies were found that investigated the molecular targets or signaling pathways modulated by this compound.

Logical Workflow of Information Retrieval

The workflow for attempting to retrieve the necessary information is depicted below. This diagram illustrates the intended process, which was halted due to the absence of foundational data.

Caption: Workflow for the creation of application notes, halted by the lack of available data.

Future Directions

The absence of published data on this compound suggests that it is a sparsely studied compound. Researchers interested in this molecule may need to undertake foundational research, including:

-

Chemical Synthesis or Isolation: Developing a de novo synthesis protocol or isolating the compound from a natural source, if applicable.

-

Structural Elucidation: Confirming the structure and stereochemistry using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography.

-

Biological Screening: Conducting a broad range of in vitro assays to identify any potential biological activities.

-

Mechanism of Action Studies: If a biological activity is identified, further experiments would be required to determine its molecular target and the signaling pathways involved.

As new research on this compound becomes available in the public domain, the development of detailed Application Notes and Protocols will be possible. We recommend that interested parties set up alerts in scientific databases for the compound's name and CAS number to stay informed of any future publications.

Application Notes and Protocols for the Use of Glochidiol in Cell Culture

Application Notes

Background

Glochidiol is a natural triterpenoid compound that has demonstrated significant potential as an anticancer agent.[1][2] It has been the subject of research for its antiproliferative and pro-apoptotic effects in various cancer cell lines.[1][3] These notes provide an overview of its mechanism of action and its applications in cancer cell biology research.

Mechanism of Action

The primary anticancer mechanism of Glochidiol is the inhibition of tubulin polymerization .[1][2][4] By binding to the colchicine binding site on β-tubulin, Glochidiol disrupts the formation of microtubules.[1][2] Microtubules are essential components of the cytoskeleton, playing crucial roles in cell division (formation of the mitotic spindle), intracellular transport, and maintenance of cell structure.[4] The disruption of microtubule dynamics by Glochidiol leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death).[2][3]

Applications in Cancer Research

-

Antiproliferative Studies: Glochidiol has been shown to inhibit the proliferation of a range of cancer cells, particularly lung cancer cell lines.[1][2]

-

Induction of Apoptosis: Researchers can use Glochidiol to study the molecular pathways of apoptosis. Its action leads to the activation of caspases and cleavage of poly(ADP-ribose) polymerase (PARP), which are hallmarks of apoptosis.[3]

-

Investigation of Microtubule-Targeting Agents: As a tubulin inhibitor, Glochidiol is a valuable tool for studying the effects of microtubule disruption on cellular processes and for the development of new anticancer drugs targeting the cytoskeleton.[1][4]

Data Presentation

Table 1: In Vitro Antiproliferative Activity of Glochidiol against Various Lung Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h | Reference |

| HCC-44 | Lung Adenocarcinoma | 1.62 | [1][2] |

| HOP-62 | Lung Adenocarcinoma | 2.01 | [1][2] |

| Calu-6 | Lung Anaplastic | 2.10 | [1][2] |

| NCI-H3122 | Lung Adenocarcinoma | 2.36 | [1][2] |

| NCI-H2087 | Lung Squamous Cell | 4.12 | [1][2] |

| HARA | Lung Squamous Cell | 4.79 | [1][2] |

| COR-L105 | Lung Carcinoma | 6.07 | [1][2] |

| NCI-H520 | Lung Squamous Cell | 7.53 | [1][2] |

| EPLC-272H | Lung Squamous Cell | 7.69 | [1][2] |

Experimental Protocols

Protocol 1: Cell Viability Assay using MTT

This protocol is for determining the cytotoxic effects of Glochidiol on cancer cells.

Materials:

-

Glochidiol

-

Dimethyl sulfoxide (DMSO)

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of Glochidiol in DMSO. Further dilute the stock solution with the complete culture medium to obtain the desired final concentrations. Ensure the final DMSO concentration in the wells is below 0.1% to avoid solvent toxicity.

-

Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of fresh medium containing various concentrations of Glochidiol to the wells. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Solubilization: After 4 hours, carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Protocol 2: In Vitro Tubulin Polymerization Assay

This assay measures the effect of Glochidiol on the polymerization of purified tubulin.

Materials:

-

Glochidiol

-

Tubulin polymerization assay kit (containing purified tubulin, general tubulin buffer, GTP, and a positive control like paclitaxel and a negative control like colchicine)

-

96-well microplate

-

Temperature-controlled microplate reader

Procedure:

-

Reagent Preparation: Prepare the reagents according to the manufacturer's instructions. Keep all reagents on ice.

-

Reaction Setup: In a pre-chilled 96-well plate, add the general tubulin buffer, GTP, and the desired concentrations of Glochidiol or control compounds.

-

Initiation of Polymerization: Add the purified tubulin to each well to initiate the polymerization reaction.

-

Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the change in absorbance (typically at 340 nm) every minute for 60 minutes.

-

Data Analysis: Plot the absorbance as a function of time. A decrease in the rate and extent of absorbance increase in the presence of Glochidiol compared to the control indicates inhibition of tubulin polymerization. The IC50 for tubulin polymerization can be calculated.[1][2]

Protocol 3: Apoptosis Assessment by Western Blot

This protocol is to detect changes in the expression of key apoptosis-related proteins following treatment with Glochidiol.

Materials:

-

Glochidiol

-

Cancer cell line of interest

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, and anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of Glochidiol for a specified time (e.g., 24 or 48 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibodies overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again with TBST.

-

Detection: Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Analyze the changes in the expression levels of the target proteins. An increase in cleaved PARP, cleaved caspase-3, and Bax, along with a decrease in Bcl-2, would indicate the induction of apoptosis.[3]

Visualizations

Caption: Proposed mechanism of action of Glochidiol in cancer cells.

Caption: General experimental workflow for studying Glochidiol.

References

- 1. Glochidiol, a natural triterpenoid, exerts its anti-cancer effects by targeting the colchicine binding site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Glochodpurnoid B from Glochidion puberum Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

Application Notes and Protocols: Mechanism of Action of 3-Epiglochidiol Diacetate